Piperidine, 2-(5-isoxazolylethynyl)-
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Overview
Description
Piperidine, 2-(5-isoxazolylethynyl)-: is a compound that features a piperidine ring substituted with a 5-isoxazolylethynyl group. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds. The addition of the isoxazole ring enhances the compound’s potential for biological activity, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available piperidine and 5-isoxazole derivatives.
Reaction Steps:
Reaction Conditions:
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors to improve efficiency, and employing advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the isoxazole ring, potentially opening it to form different functional groups.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: N-oxides of piperidine.
Reduction: Reduced isoxazole derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to the presence of the isoxazole ring.
Receptor Binding: May interact with various biological receptors, influencing signaling pathways.
Medicine
Drug Development: Investigated for its potential as a pharmacologically active agent in treating various diseases.
Antimicrobial Activity: Shows promise in inhibiting the growth of certain bacteria and fungi.
Industry
Material Science: Used in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The mechanism of action of Piperidine, 2-(5-isoxazolylethynyl)- involves its interaction with molecular targets such as enzymes and receptors. The isoxazole ring can form hydrogen bonds and π-π interactions with active sites, while the piperidine ring provides structural stability. This dual interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure without the isoxazole ring, used widely in pharmaceuticals.
Isoxazole Derivatives: Compounds containing the isoxazole ring but lacking the piperidine moiety.
Piperazine: Another nitrogen-containing heterocycle with different biological activities.
Uniqueness
Piperidine, 2-(5-isoxazolylethynyl)-: is unique due to the combination of the piperidine and isoxazole rings, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in medicinal chemistry and material science.
Properties
CAS No. |
651314-33-9 |
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Molecular Formula |
C10H12N2O |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
5-(2-piperidin-2-ylethynyl)-1,2-oxazole |
InChI |
InChI=1S/C10H12N2O/c1-2-7-11-9(3-1)4-5-10-6-8-12-13-10/h6,8-9,11H,1-3,7H2 |
InChI Key |
TWVTZPUSEBIBAM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C#CC2=CC=NO2 |
Origin of Product |
United States |
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